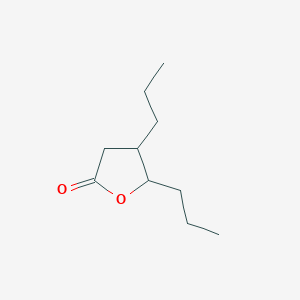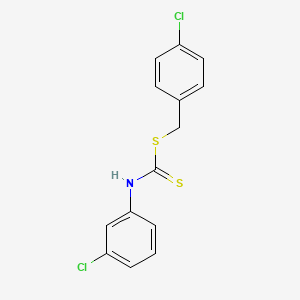
2-(4-Hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate is an organic compound that features a phenoxy group substituted with hydroxy and methoxy groups, linked to an ethyl hydrogen sulfate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate typically involves the reaction of 4-hydroxy-3-methoxyphenol with ethylene sulfate under acidic conditions. The reaction is carried out in the presence of a strong acid, such as sulfuric acid, which facilitates the formation of the sulfate ester linkage.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The methoxy group can be reduced to a hydroxy group under specific conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOCH₂CH₃) are often employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy-substituted phenoxy compounds.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(4-Hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity.
Mécanisme D'action
The mechanism of action of 2-(4-Hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also modulate signaling pathways involved in inflammation and cellular stress responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-methoxyphenol: Shares the phenolic structure but lacks the ethyl hydrogen sulfate moiety.
2-(4-Hydroxyphenoxy)ethyl hydrogen sulfate: Similar structure but without the methoxy group.
2-(3-Methoxyphenoxy)ethyl hydrogen sulfate: Similar structure but without the hydroxy group.
Uniqueness
2-(4-Hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate is unique due to the presence of both hydroxy and methoxy groups on the phenoxy ring, combined with the ethyl hydrogen sulfate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
13406-58-1 |
|---|---|
Formule moléculaire |
C9H12O7S |
Poids moléculaire |
264.25 g/mol |
Nom IUPAC |
2-(4-hydroxy-3-methoxyphenoxy)ethyl hydrogen sulfate |
InChI |
InChI=1S/C9H12O7S/c1-14-9-6-7(2-3-8(9)10)15-4-5-16-17(11,12)13/h2-3,6,10H,4-5H2,1H3,(H,11,12,13) |
Clé InChI |
ALZUFLOQNHQKGD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)OCCOS(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




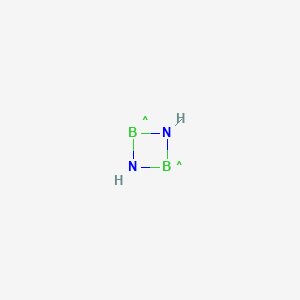


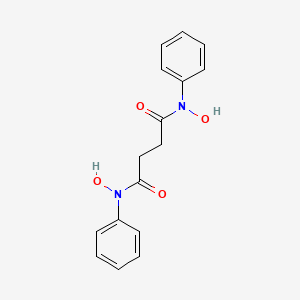

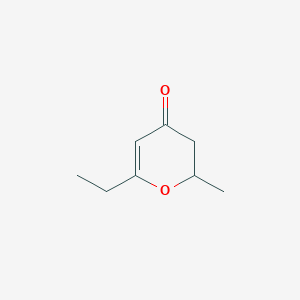

![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)


